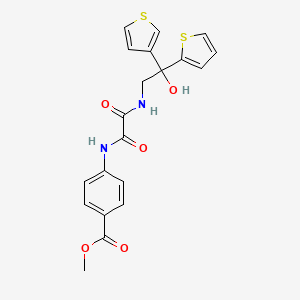

Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-27-19(25)13-4-6-15(7-5-13)22-18(24)17(23)21-12-20(26,14-8-10-28-11-14)16-3-2-9-29-16/h2-11,26H,12H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFAVKQDEAAAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and antioxidant activities.

The compound has the following molecular characteristics:

- Molecular Formula : C19H20N2O5S

- Molecular Weight : 388.44 g/mol

- IUPAC Name : Methyl 4-[[2-[(2-hydroxy-2-(thiophen-2-yl)ethyl)amino]-2-oxoacetyl]amino]benzoate

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical for evaluating antibacterial efficacy.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 4c | 0.23 - 0.71 | 0.46 - 0.95 |

| 4a | Moderate | Moderate |

| 4d | 0.18 | 0.24 |

The compound 4c showed the most potent antibacterial activity against various strains, including E. coli and B. cereus, indicating its potential for development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects have also been assessed using in vitro models, specifically through the denaturation of bovine serum albumin method. The results indicated that compounds similar to this compound exhibited significant inhibition of protein denaturation.

| Compound | % Inhibition at IC50 (μM) |

|---|---|

| 4a | 33.2 |

| 4c | 82.9 |

These findings suggest that the compound may possess therapeutic potential in treating inflammatory conditions .

Antioxidant Activity

Antioxidant properties were evaluated using various assays, revealing that the compound demonstrates strong free radical scavenging abilities.

| Compound | IC50 (μM) |

|---|---|

| 4a | 38.6 |

| 4c | 43.5 |

This antioxidant activity is crucial as it indicates the compound's potential in preventing oxidative stress-related diseases .

Case Studies and Research Findings

In a study focusing on thiazole derivatives, several compounds were synthesized and evaluated for their biological activities, revealing that modifications in the structure significantly affected their efficacy against bacterial strains and their anti-inflammatory properties. The incorporation of thiophene rings was particularly noted to enhance biological activity .

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiophene derivatives, including methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate. Compounds containing thiophene rings have shown significant activity in inhibiting free radical-induced lipid oxidation, which is crucial for preventing oxidative stress-related diseases. The inhibition rates observed in various studies range from 19% to 30% against lipid peroxidation, indicating a promising potential for therapeutic applications in antioxidant formulations .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that substituted thiophene derivatives exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its effectiveness, with modifications enhancing its bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cancer Research

This compound has been investigated for its potential as an anti-cancer agent. The compound's structural features suggest it may act as a glucagon receptor antagonist or an allosteric enhancer for adenosine receptors, both of which are relevant in cancer metabolism and treatment pathways .

Anti-inflammatory Applications

The anti-inflammatory properties associated with thiophene derivatives further expand the therapeutic potential of this compound. Inflammation plays a critical role in various chronic diseases, and compounds that can modulate inflammatory pathways are valuable in developing new treatments .

Preparation Methods

Oxalyl Chloride Activation

Coupling with Amino Alcohol

The activated oxalyl intermediate reacts with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine:

- Base : Triethylamine (2.5 equiv).

- Solvent : Tetrahydrofuran (THF).

- Temperature : 0°C → reflux (4 hours).

- Yield : 60–65% after recrystallization.

Workup and Purification

Critical steps to isolate the final product include:

- Extraction : Adjust pH to 10–11 with NaOH, partition between ethyl acetate and water.

- Crystallization : Use hexane/ethyl acetate (3:1) to precipitate pure product.

- Chromatography : Silica gel with gradient elution (chloroform → chloroform:methanol 9:1) for >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Mannich Reaction | Single-pot synthesis | Low regioselectivity | 45–55 |

| Nucleophilic Substitution | High thiophene specificity | Multi-step sequence | 38–42 |

| Oxalyl Chloride Acylation | Mild conditions | Sensitive to moisture | 60–65 |

Challenges and Optimization Strategies

- Regioselectivity : Competing reactivity of thiophene-2-yl vs. thiophene-3-yl groups necessitates steric directing groups or low-temperature kinetics.

- Amide Hydrolysis : Basic workup conditions (pH >10) risk ester saponification; thus, pH must be carefully controlled during extraction.

- Scale-Up : Continuous flow reactors improve heat transfer and reduce reaction times for esterification and acylation steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate?

- Methodology : A two-step synthesis is typical: (1) Condensation of 2-hydroxy-2-(thiophen-2-yl/3-yl)ethylamine with oxoacetamide intermediates, followed by (2) coupling with methyl 4-aminobenzoate. Key steps include dropwise addition of reagents in anhydrous THF at 273 K to minimize side reactions and purification via ethanol recrystallization . Optimize yield (≥55%) by controlling reaction time (2–4 hours) and using inert atmospheres to prevent oxidation of thiophene groups.

Q. How can spectroscopic techniques (NMR, IR, LC-MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Look for signals corresponding to the thiophene protons (δ 6.8–7.5 ppm), benzoate aromatic protons (δ 7.8–8.2 ppm), and hydroxy/amide NH protons (δ 9–10 ppm, broad) .

- IR : Confirm ester C=O (1730–1750 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and hydroxyl O-H (3200–3400 cm⁻¹) stretches .

- LC-MS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ ≈ 485–500 Da) and fragmentation patterns aligning with thiophene and benzoate moieties .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Test degradation kinetics in buffered solutions (pH 3–9) via HPLC. Thiophene and ester groups may hydrolyze under strongly acidic (pH < 3) or basic (pH > 8) conditions .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C). Store at –20°C in anhydrous DMSO or ethanol to prevent ester hydrolysis .

Q. What preliminary biological assays are suitable for initial activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/– bacteria and fungi) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ measurements) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

- Methodology :

- Reproducibility Checks : Validate purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or chiral HPLC) to rule out batch variability .

- Comparative Assays : Test structural analogs (e.g., ethyl vs. methyl esters, thiophene positional isomers) to isolate pharmacophoric groups .

- Mechanistic Studies : Use SPR or ITC to quantify target binding affinities and rule off-target effects .

Q. What strategies optimize regioselectivity in modifying the thiophene or benzoate moieties?

- Methodology :

- Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) during thiophene functionalization to direct reactions to the 2- or 3-position .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-thiophene bond formation with controlled regiochemistry .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using Hammett parameters .

Q. What analytical techniques resolve crystallographic or stereochemical ambiguities?

- Methodology :

- Single-Crystal XRD : Determine absolute configuration and hydrogen-bonding networks (e.g., hydroxy-amide interactions) .

- CD/VCD Spectroscopy : Assign stereochemistry of chiral centers in solution phase .

Q. How do reaction conditions (solvent, catalyst, temperature) influence byproduct formation?

- Methodology :

- DoE Optimization : Use a factorial design to screen solvents (THF vs. DMF), catalysts (EDCI vs. HATU), and temperatures (0–25°C) for minimal side products .

- Byproduct Identification : LC-MS/MS and 2D NMR (HSQC, HMBC) to trace impurities (e.g., hydrolyzed esters or dimerized thiophenes) .

Methodological Notes

- Key References : Prioritize synthesis protocols from , and 17; biological data from 8, 13, and 18; computational tools from 16.

- Data Tables : Include in answers where applicable (e.g., NMR shifts, MIC values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.